molecular formula C15H15O2PS B118577 S-[(Diphenylphosphoryl)methyl] ethanethioate CAS No. 324753-14-2

S-[(Diphenylphosphoryl)methyl] ethanethioate

Cat. No. B118577
CAS RN: 324753-14-2
M. Wt: 290.3 g/mol
InChI Key: DEOMHIVSUHIOCE-UHFFFAOYSA-N
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Description

S-[(Diphenylphosphoryl)methyl] ethanethioate, also known as DEMPT or Demeton-S-methyl, is an organophosphate pesticide that has been widely used in agriculture and horticulture. It was first synthesized in the 1950s and has been used as a pesticide since the 1960s. DEMPT is a highly toxic compound that can cause serious health problems in humans and animals. The aim of

Mechanism of Action

S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the cholinergic system, leading to a range of symptoms, including muscle twitching, convulsions, respiratory failure, and death.
Biochemical and Physiological Effects:
S-[(Diphenylphosphoryl)methyl] ethanethioate is highly toxic and can cause a range of biochemical and physiological effects in humans and animals. The symptoms of S-[(Diphenylphosphoryl)methyl] ethanethioate toxicity include muscle twitching, convulsions, respiratory failure, and death. These symptoms are caused by the overstimulation of the cholinergic system and subsequent inhibition of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

S-[(Diphenylphosphoryl)methyl] ethanethioate has been widely used as a model compound to study the mechanism of action of organophosphate pesticides. It is a highly toxic compound that can be used in small quantities to study the effects of organophosphate pesticides on the nervous system. However, S-[(Diphenylphosphoryl)methyl] ethanethioate is also highly toxic and requires careful handling in the laboratory. The use of S-[(Diphenylphosphoryl)methyl] ethanethioate in lab experiments is therefore limited by the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on S-[(Diphenylphosphoryl)methyl] ethanethioate. One area of research is the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate that are more efficient and environmentally friendly. Another area of research is the development of new antidotes for organophosphate poisoning. Finally, there is a need for more research on the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.
Conclusion:
S-[(Diphenylphosphoryl)methyl] ethanethioate is a highly toxic organophosphate pesticide that has been widely used in agriculture and horticulture. It inhibits acetylcholinesterase, leading to the overstimulation of the cholinergic system and subsequent toxicity. S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals and has been used as a model compound to study the mechanism of action of organophosphate pesticides. Future research on S-[(Diphenylphosphoryl)methyl] ethanethioate should focus on the development of new methods for synthesizing S-[(Diphenylphosphoryl)methyl] ethanethioate, the development of new antidotes for organophosphate poisoning, and the long-term effects of exposure to S-[(Diphenylphosphoryl)methyl] ethanethioate and other organophosphate pesticides on human health.

Scientific Research Applications

S-[(Diphenylphosphoryl)methyl] ethanethioate has been extensively studied for its toxicological effects on humans and animals. It has been used as a model compound to study the mechanism of action of organophosphate pesticides. S-[(Diphenylphosphoryl)methyl] ethanethioate inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the cholinergic system and subsequent toxicity.

properties

IUPAC Name

S-(diphenylphosphorylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O2PS/c1-13(16)19-12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOMHIVSUHIOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545093
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[(Diphenylphosphoryl)methyl] ethanethioate

CAS RN

324753-14-2
Record name S-[(Diphenylphosphoryl)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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